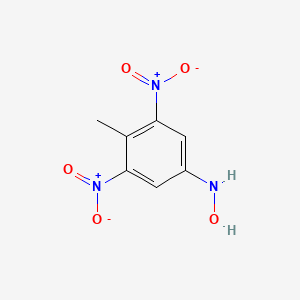

4-Hydroxylamino-2,6-dinitrotoluene

Descripción

Contextualization within Nitroaromatic Compound Research

Nitroaromatic compounds, a class to which 4-Hydroxylamino-2,6-dinitrotoluene belongs, are primarily of anthropogenic origin, with significant releases into the environment from industrial activities such as the manufacturing of explosives, dyes, and pesticides. nih.gov The study of these compounds is a critical area of research due to their widespread environmental contamination and the potential risks they pose. cswab.org

Research into nitroaromatic compounds often focuses on their biodegradation and biotransformation pathways. nih.govcswab.org For instance, the explosive 2,4,6-trinitrotoluene (B92697) (TNT) is a major environmental pollutant, and its degradation is a subject of intense study. oup.com The transformation of TNT by bacteria often leads to the formation of various metabolites, including hydroxylamino-dinitrotoluenes like 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2-HADNT) and this compound (4-HADNT). oup.comoup.com The study of these metabolites is crucial for understanding the complete degradation pathway of the parent compound and for developing effective bioremediation strategies. nih.gov

The presence of nitro groups makes these compounds susceptible to reduction, a key step in their biological transformation. nih.gov Under anaerobic conditions, the nitro groups can be sequentially reduced to nitroso and hydroxylamino intermediates, and ultimately to amines. nih.gov The formation of hydroxylamino derivatives is a common feature in the metabolism of various dinitrotoluenes and trinitrotoluene. nih.govacs.org

Academic Significance of Hydroxylamino Derivatives in Environmental and Biological Chemistry

Hydroxylamino derivatives, such as 4-HADNT, are of significant academic interest due to their role as key intermediates in the metabolic pathways of nitroaromatic compounds. nih.govacs.org Their formation and subsequent transformation are critical in both detoxification and, conversely, in the potential activation of these compounds to more toxic or mutagenic forms. nih.gov

In environmental chemistry, the study of hydroxylamino derivatives is essential for understanding the fate of nitroaromatic pollutants in soil and water. oup.com For example, research has shown that 2-HADNT and 4-HADNT can spontaneously break down in water over time. researchgate.net The stability and reactivity of these intermediates influence their persistence in the environment and the nature of the final degradation products. nih.govresearchgate.net

From a biological chemistry perspective, hydroxylamino derivatives are investigated for their interactions with biological systems. They can be formed during the metabolism of nitroaromatics by various organisms, including bacteria and plants. nih.govebi.ac.uk For instance, the bacterium Clostridium acetobutylicum has been shown to transform 2,6-dinitrotoluene (B127279) with the transient formation of hydroxylamino intermediates. acs.org Similarly, plants like Arabidopsis thaliana can metabolize TNT transformation products, including 2- and 4-hydroxylaminodinitrotoluene, by conjugating them with glucose. ebi.ac.uk This process is considered a detoxification mechanism in plants. ebi.ac.uk

Furthermore, some hydroxylamine (B1172632) derivatives have been explored for their potential as antibacterial agents. acs.org Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as ribonucleotide reductase, by acting as radical scavengers. acs.org

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, focusing on its role as a xenobiotic metabolite and its chemical properties. nih.govebi.ac.uk A significant area of investigation is its formation as a major metabolite during the bacterial degradation of 2,4,6-trinitrotoluene (TNT). oup.comoup.com

One key research challenge has been the instability of 4-HADNT, which complicates its isolation and identification. oup.comresearchgate.net Advanced analytical techniques, such as thin-layer chromatography combined with laser time-of-flight mass spectrometry, have been developed to overcome these difficulties and accurately identify and quantify this unstable compound. oup.com

Studies have also focused on the spontaneous conversion of 4-HADNT in aqueous solutions. Research has identified that 4-HADNT can spontaneously convert to 2,2',6,6'-tetranitro-4,4'-azoxytoluene (B1197208). oup.com Understanding these abiotic transformation processes is crucial for predicting the long-term fate of this metabolite in the environment.

Furthermore, the biological transformation of 4-HADNT is an active area of research. In plants, the detoxification of 4-HADNT involves conjugation with glucose, a reaction catalyzed by UDP glycosyltransferases. ebi.ac.uk This leads to the formation of this compound-3C-β-D-glucoside. ebi.ac.uk Investigating these enzymatic processes could lead to the development of phytoremediation strategies for TNT-contaminated sites.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7N3O5 | nih.gov |

| Molecular Weight | 213.15 g/mol | nih.gov |

| Monoisotopic Mass | 213.03857 Da | uni.lu |

| Common Synonyms | 4-HADNT, N-(4-Methyl-3,5-dinitrophenyl)hydroxylamine | ontosight.ainih.gov |

| Classification | Nitrotoluene, Hydroxylamine | nih.gov |

| Role | Xenobiotic metabolite | nih.govebi.ac.uk |

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding | Organism/System Studied | Reference |

| Biotransformation | Major metabolite of 2,4,6-trinitrotoluene (TNT) degradation. | Bacteria (Pseudomonas sp. strain TM15) | oup.com |

| Abiotic Transformation | Spontaneously converts to 2,2',6,6'-tetranitro-4,4'-azoxytoluene in water. | Distilled water | oup.com |

| Plant Metabolism | Detoxified by conjugation with glucose to form this compound-3C-β-D-glucoside. | Arabidopsis thaliana | ebi.ac.uk |

| Analytical Chemistry | Isolated and identified using one-step thin-layer chromatography and laser time-of-flight mass spectrometry. | TNT metabolites | oup.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-methyl-3,5-dinitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-4-6(9(12)13)2-5(8-11)3-7(4)10(14)15/h2-3,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTDEAQRSCMCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208005 | |

| Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59283-75-9 | |

| Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59283-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Precursor Chemistry of 4 Hydroxylamino 2,6 Dinitrotoluene

Biotic and Abiotic Reduction Pathways of Dinitrotoluenes and Trinitrotoluenes

The transformation of dinitrotoluenes and trinitrotoluenes in the environment occurs through both biotic and abiotic reduction pathways. nih.govnih.gov The strong electron-withdrawing nature of the nitro groups makes these compounds susceptible to reductive rather than oxidative attacks. nih.gov

Microbial Transformation Mechanisms and Enzymes

A wide range of microorganisms, including bacteria and fungi, can transform TNT and its derivatives. researchgate.net Genera such as Pseudomonas, Enterobacter, Rhodococcus, Mycobacterium, Clostridium, and Desulfovibrio are known to be involved in the biotransformation of TNT under both aerobic and anaerobic conditions. researchgate.net The initial steps in the microbial degradation of TNT typically involve the reduction of one of the nitro groups. nih.govethz.ch

Role of Nitroreductases in Initial Reductions

Bacterial nitroreductases are NAD(P)H-dependent flavoenzymes that play a central role in the reduction of nitroaromatic compounds. oup.comoup.com These enzymes catalyze the reduction of a nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. oup.comoup.comresearchgate.net

There are two main types of bacterial nitroreductases:

Type I (Oxygen-insensitive): These enzymes catalyze the sequential addition of electron pairs from NAD(P)H to the nitro group, leading to the formation of nitroso, hydroxylamino, and amino derivatives. oup.comoup.com The hydroxylamino derivative is often the final product of this enzymatic reaction. oup.comoup.com

Type II (Oxygen-sensitive): These enzymes catalyze the one-electron reduction of the nitro group, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the nitro group, creating a futile cycle. oup.comoup.com

The reduction of TNT by purified nitroreductase PnrA from a Pseudomonas species has been shown to produce 4-hydroxylamino-2,6-dinitrotoluene (4-HADNT). oup.com

Anaerobic vs. Aerobic Biotransformation Products

The environmental conditions, particularly the presence or absence of oxygen, significantly influence the products of biotransformation.

Under aerobic conditions , microorganisms often reduce TNT to aminodinitrotoluenes (ADNTs), which are considered dead-end products in many cases. nih.gov The formation of 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT) is common. nih.gov Some aerobic bacteria can reduce two of the three nitro groups of TNT. ethz.ch

Under anaerobic conditions , the reduction of TNT can proceed further. nih.gov Anaerobic sludge can transform TNT into various intermediates, including 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2-HADNT) and this compound (4-HADNT), which are precursors to the corresponding aminodinitrotoluenes. nih.gov Some anaerobic bacteria, like Clostridium species, can reduce TNT to dihydroxylamino derivatives and eventually to triaminotoluene (TAT). nih.govresearchgate.netnih.gov The reduction of the third nitro group generally requires anaerobic conditions. ethz.ch

| Condition | Key Intermediates | Major End Products | Organisms |

|---|---|---|---|

| Aerobic | 2-HADNT, 4-HADNT | 2-ADNT, 4-ADNT, 2,4-Diamino-6-nitrotoluene (B1208478) | Pseudomonas sp., Bacillus sp., Staphylococcus sp. researchgate.net |

| Anaerobic | 2-HADNT, 4-HADNT, Dihydroxylaminotoluenes | 2-ADNT, 4-ADNT, 2,4-Diamino-6-nitrotoluene, Triaminotoluene (TAT) | Clostridium sp., Desulfovibrio sp., Lactobacillus sp. researchgate.net |

Enzymatic Reduction Systems and Specificity Studies (e.g., Cytochrome P450)

Besides nitroreductases, other enzymatic systems can participate in the reduction of nitroaromatic compounds. Cytochrome P450 enzymes, for instance, are known to catalyze reductive reactions under oxygen-limiting conditions. nih.gov While primarily known for oxidative metabolism, some P450s can perform reductive dehalogenation and are implicated in the reduction of various compounds. nih.govnih.gov Research on P450s from different organisms has shown their capability to reduce a range of substrates. nih.gov

A nitroreductase from Klebsiella sp. C1 showed a higher oxidation rate of NADPH with ortho-substituted isomers of TNT metabolites (like 2-hydroxylaminodinitrotoluene) compared to para-substituted compounds such as 4-hydroxylaminodinitrotoluene. nih.gov

Abiotic Reduction in Environmental Systems (e.g., Fe(II)-mediated)

Abiotic reduction, particularly by ferrous iron (Fe(II)) associated with iron oxides, is a significant pathway for the transformation of nitroaromatic compounds in anoxic environments. nih.govsonar.ch The reduction rate of nitrobenzene (B124822) by Fe(II) has been shown to vary depending on the type of iron oxide, with the order being magnetite > goethite > hematite. nih.gov This process involves the transfer of electrons from Fe(II) to the nitroaromatic compound. nih.gov However, the presence of humic acid can inhibit the reduction of nitrobenzene by Fe(II) associated with iron oxides. nih.gov

Intermediacy of this compound in Nitroaromatic Degradation Cascades

This compound is a well-established intermediate in the degradation of TNT and 2,6-DNT. nih.govnih.govoup.com Its formation is a result of the reduction of one of the nitro groups of the parent compound. nih.govoup.com

Under both aerobic and anaerobic conditions, the initial microbial attack on TNT often leads to the formation of a mixture of 2-hydroxylamino-4,6-dinitrotoluene (2-HADNT) and this compound (4-HADNT). nih.govnih.govnih.gov These hydroxylamino derivatives are then typically reduced further to their corresponding amino derivatives, 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT). nih.gov

In some anaerobic pathways, such as with Clostridium acetobutylicum, the transformation of dinitrotoluenes initially yields hydroxylaminonitrotoluenes, which are then further converted to dihydroxylaminotoluenes. tdl.orgacs.org These hydroxylamino intermediates are crucial in the stepwise reduction process that ultimately leads to less toxic or more biodegradable compounds.

Theoretical Considerations of Reduction Potential and Pathway Selectivity

The formation of this compound (4-HADNT) is a critical step in the reductive transformation of 2,4,6-trinitrotoluene (B92697) (TNT). The selective reduction of one of the three nitro groups to a hydroxylamino functional group is governed by complex theoretical principles, including the electronic and steric environment of the precursor molecule and the nature of the reducing agent, whether chemical or biological.

Theoretical models and experimental findings indicate that the reduction of TNT does not occur randomly. Instead, there is a clear selectivity for the nitro group at the C4 position (para-position relative to the methyl group). This selectivity is influenced by the electron-donating nature of the methyl group and the strong electron-withdrawing properties of the three nitro groups. The nitro groups at the C2 and C6 positions (ortho-positions) are sterically hindered by the adjacent methyl group, making the C4 nitro group more accessible to reducing agents.

Under simulated anaerobic conditions using sodium sulfide (B99878) as a reducing agent, the transformation of TNT can proceed through two competing pathways: nitroreduction and denitration. nih.gov Nitroreduction is the primary pathway leading to the accumulation of key intermediates, including this compound and its further reduced product, 4-amino-2,6-dinitrotoluene. nih.gov While both 2-hydroxylamino-4,6-dinitrotoluene (2-HADNT) and 4-HADNT are recognized as major bacterial metabolites of TNT, 4-HADNT is frequently identified as a primary intermediate, highlighting the selectivity of the reduction process. nih.govnih.gov

In biological systems, the reduction is often mediated by specific enzymes. For instance, in the anaerobic bacterium Clostridium acetobutylicum, an Fe-only hydrogenase has been identified as the primary catalyst for the reduction of TNT's nitro substituents to the corresponding hydroxylamines. nih.gov This enzymatic process exhibits saturation kinetics, with a Michaelis-Menten constant (K_m) of 152 µM for TNT, indicating a specific and quantifiable enzyme-substrate interaction. nih.gov The level of hydrogenase activity within the cell system directly correlates with the organism's capacity to reduce TNT. nih.gov

The reduction from a nitro group to a hydroxylamino group is a stepwise process involving a two-electron transfer to form a nitroso intermediate (Ar-NO), which is then further reduced in a two-electron step to the hydroxylamine (B1172632) (Ar-NHOH). researchgate.net The formation of these hydroxylamino intermediates is a crucial mechanistic feature of nitroaromatic transformation under anaerobic fermentative conditions. osti.gov The subsequent fate of 4-HADNT can involve further reduction to aminodinitrotoluenes or participation in polymerization reactions. nih.gov

Interactive Data Table: Reduction of TNT to 4-HADNT

| Precursor Compound | Reducing System/Catalyst | Key Intermediates Identified | Pathway Type | Kinetic Data (K_m) |

| 2,4,6-Trinitrotoluene | Sodium Sulfide (Na₂S) | This compound, 4-Amino-2,6-dinitrotoluene | Chemical Nitroreduction | Not Applicable |

| 2,4,6-Trinitrotoluene | Clostridium acetobutylicum (Fe-only hydrogenase) | Hydroxylamino intermediates | Enzymatic Nitroreduction | 152 µM |

| 2,4,6-Trinitrotoluene | Pseudomonas sp. strain TM15 | 2-Hydroxylamino-4,6-dinitrotoluene, this compound | Bacterial Metabolism | Not Reported |

Advanced Analytical Methodologies for 4 Hydroxylamino 2,6 Dinitrotoluene

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 4-Hydroxylamino-2,6-dinitrotoluene from complex matrices, such as environmental samples or bacterial cultures. The choice of technique is largely dictated by the compound's thermal lability and polarity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound as it is well-suited for thermally labile and polar compounds. poseidon-scientific.com It is often used to assess the purity of this compound after its isolation from metabolic mixtures. nih.gov

A specific reverse-phase HPLC (RP-HPLC) method with diode array detection has been described for the separation of TNT and its metabolites, including this compound. montana.edu This method utilizes a Supelcosil LC-8 chromatographic column with a gradient elution system. montana.edu The mobile phase consists of an aqueous component, such as a sodium phosphate buffer, and an organic modifier like methanol. montana.edu Detection is typically performed using a UV-vis detector, with chromatograms extracted at various wavelengths, including 220, 230, and 254 nm, to characterize the compounds based on their UV-Vis spectra. montana.edu

| Parameter | HPLC Methodology for this compound |

| Column | Supelcosil LC-8 |

| Mobile Phase | Gradient system with Methanol and Sodium Phosphate Buffer (pH 7) |

| Detection | Diode Array Detection (DAD), wavelengths at 220, 230, and 254 nm |

| Application | Separation and purity assessment of this compound from other TNT metabolites |

Gas Chromatography (GC) with Derivatization Strategies

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability, which can lead to decomposition in the high temperatures of the GC inlet and column. nih.govnih.gov To overcome these limitations, derivatization is a necessary prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability. gcms.cz

For the hydroxylamino functional group present in this compound, several derivatization strategies can be employed:

Silylation: This is a common derivatization technique where an active hydrogen in the hydroxylamino group is replaced by a silyl group, typically trimethylsilyl (TMS). gcms.czomicsonline.org Silylation reduces the polarity of the compound and decreases hydrogen bonding, making the derivative more volatile and thermally stable. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Oxime Formation: The hydroxylamino group can react with a ketone, such as acetone, to form a more stable and volatile oxime derivative. acs.orgresearchgate.net This approach has been successfully used for the GC determination of hydroxylamine (B1172632). acs.org

| Derivatization Strategy | Reagent Example | Derivative Formed | Rationale |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability |

| Oxime Formation | Acetone | Acetone oxime | Increases volatility and stability for GC analysis |

Thin-Layer Chromatography (TLC) for Unstable Metabolites

Thin-Layer Chromatography (TLC) has proven to be a crucial technique for the preparative isolation of the unstable this compound from bacterial transformation mixtures of TNT. nih.gov Its simplicity and the ability to perform separations at ambient temperature make it ideal for handling thermally sensitive compounds.

A one-step TLC method using dichloromethane as the developing solvent has been successfully employed to isolate this compound and its isomer, 2-hydroxylamino-4,6-dinitrotoluene (B1238210). nih.govresearchgate.net In some instances, a solvent system of benzene-hexane-chloroform has also been utilized. researchgate.netresearchgate.net After separation on the TLC plate, the spots corresponding to the hydroxylamino-dinitrotoluenes can be scraped off and the compounds extracted with a suitable solvent, such as acetonitrile, for further analysis or purification. nih.gov The purity of the isolated compound can then be confirmed by HPLC. nih.gov

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) provides high sensitivity and selectivity, making it an invaluable tool for the identification and quantification of this compound, especially when coupled with a chromatographic separation technique.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules, as it typically does not cause fragmentation of the analyte. poseidon-scientific.comlibretexts.orgyoutube.com This makes it, in principle, a suitable method for the ionization of this compound.

However, some studies have reported difficulties in obtaining mass spectra of this compound using conventional liquid chromatography-mass spectrometry (LC-MS), which often employs ESI. nih.gov This could be due to in-source decay or other instabilities during the ESI process. To address the challenges of analyzing highly labile species, modifications to the ESI technique, such as cold-spray ionization (CSI), have been developed. CSI operates at low temperatures, which helps to preserve the integrity of unstable non-covalent complexes and thermally sensitive molecules during the ionization process. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

As with conventional GC, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is hindered by its thermal instability. nih.gov Therefore, a derivatization step is essential prior to GC-MS analysis.

The derivatization strategies discussed for GC, namely silylation and oxime formation, are equally applicable for GC-MS. researchgate.netnih.gov By converting this compound into a more volatile and thermally stable derivative, it can successfully pass through the GC column and be ionized in the mass spectrometer, typically by electron impact (EI) or chemical ionization (CI). The resulting mass spectrum will correspond to the derivatized form of the molecule. This approach allows for both the chromatographic separation and the mass spectrometric identification of the compound.

Laser Time-of-Flight Mass Spectrometry (TOF-MS) for Unstable Compounds

This compound is a major but unstable metabolite produced from the bacterial reduction of 2,4,6-trinitrotoluene (B92697) (TNT). nih.govnih.gov Its instability makes analysis by classic methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-MS (GC-MS) exceptionally difficult, as the compound often degrades before detection. nih.gov Laser Time-of-Flight Mass Spectrometry (TOF-MS) has proven to be a superior technique for the identification of such fragile compounds. nih.govnih.gov

The methodology involves a crucial sample preparation step to preserve the integrity of the analyte. Researchers have successfully isolated 4-HADNT from TNT metabolite mixtures using one-step thin-layer chromatography (TLC) with dichloromethane as the developing solvent. nih.gov The distinct spot corresponding to 4-HADNT is collected, and the compound is extracted into acetonitrile. nih.gov This gentle isolation procedure, avoiding the harsh conditions of other chromatographic methods, yields a sample of approximately 98% purity suitable for MS analysis. nih.gov

Laser TOF-MS is then employed to obtain the mass spectrum of the isolated compound. nih.gov This "soft" ionization technique imparts minimal energy to the analyte molecule, reducing in-source fragmentation and allowing for the detection of the intact molecular ion. This capability is critical for confirming the molecular weight of unstable species like 4-HADNT. nih.govresearchgate.net The technique is not only pivotal for initial identification but also for studying the compound's degradation. It has been used to identify the spontaneous conversion products of 4-HADNT in aqueous solutions, which primarily form 2,2',6,6'-tetranitro-4,4'-azoxytoluene (B1197208) (4,4'AZT). nih.gov The accelerated breakdown of 4-HADNT due to heat and dissolved oxygen further underscores the need for rapid and gentle analytical methods like Laser TOF-MS. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While TOF-MS is excellent for determining the molecular weight of 4-HADNT, tandem mass spectrometry (MS/MS) provides an indispensable tool for confirming its molecular structure. In an MS/MS experiment, the molecular ion (or a prominent adduct ion) of 4-HADNT, identified in the initial mass spectrum, is selectively isolated and then subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, yielding a unique product ion spectrum that serves as a structural fingerprint.

For nitroaromatic compounds, characteristic fragmentation pathways include the loss of neutral molecules such as NO, NO₂, and H₂O. The expulsion of these open-shell molecules (NO and NO₂) can lead to the formation of various distonic radical anions. The fragmentation pattern would be expected to reveal key structural motifs of 4-HADNT. For instance, cleavages would confirm the presence and positioning of the nitro groups and the hydroxylamino substituent on the toluene backbone. By analyzing the masses of the fragment ions, analysts can piece together the molecular structure, providing definitive confirmation that complements the molecular weight data from single-stage MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules in solution. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide unambiguous evidence of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) Methodologies

A ¹H NMR spectrum of 4-HADNT would provide information on the number of different types of protons and their neighboring environments. Based on its structure, the spectrum is predicted to show distinct signals for the methyl group protons, the aromatic ring protons, and the protons of the hydroxylamino group.

Aromatic Protons: The two protons on the aromatic ring (at positions 3 and 5) are in different chemical environments and would be expected to appear as two distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). orgchemboulder.com Due to coupling with each other (a four-bond J-coupling), they would likely appear as doublets. The strong electron-withdrawing effects of the two adjacent nitro groups would shift these proton signals significantly downfield. For comparison, the aromatic protons in 2,6-dinitrotoluene (B127279) appear at δ 7.6-8.2 ppm. chemicalbook.com

Methyl Protons: The methyl group (CH₃) protons are chemically equivalent and would produce a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around δ 2.2-3.0 ppm. orgchemboulder.com In similar dinitrotoluene compounds, this peak is often observed around δ 2.5-2.7 ppm. chemicalbook.com

Hydroxylamino Protons: The protons attached to the nitrogen (NH) and oxygen (OH) of the hydroxylamino group would appear as separate signals. These signals are often broad and their chemical shifts are highly dependent on factors like solvent, concentration, and temperature due to hydrogen bonding. msu.edu They could appear over a wide range, but typically the NH proton might be found between δ 1-5 ppm and the OH proton between δ 2-4 ppm or even further downfield. orgchemboulder.com

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (H-3, H-5) | ~7.5 - 8.5 | Doublet (d) | Two separate signals expected, downfield due to adjacent NO₂ groups. |

| Methyl (CH₃) | ~2.5 - 2.7 | Singlet (s) | Typical range for a methyl group on a nitroaromatic ring. |

| Hydroxylamino (NH-OH) | Variable (e.g., 1-5 for NH, 2-4 for OH) | Singlet (s), broad | Chemical shift is highly dependent on solvent and concentration. |

Carbon-13 NMR (¹³C NMR) Techniques and Chemical Shift Analysis

A proton-decoupled ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in a molecule. For 4-HADNT, due to its asymmetry, all seven carbon atoms are chemically distinct and should therefore produce seven unique signals. The chemical shifts of these signals are indicative of the carbon's electronic environment.

Aromatic Carbons: The six carbons of the benzene ring would appear in the δ 110-160 ppm region. hw.ac.ukoregonstate.edu

The carbons directly attached to the electron-withdrawing nitro groups (C-2, C-6) would be the most deshielded, appearing furthest downfield in the aromatic region (e.g., δ 145-155 ppm). nih.govoc-praktikum.de

The carbon bearing the hydroxylamino group (C-4) and the carbon bearing the methyl group (C-1) would also have distinct shifts influenced by their substituents.

The two carbons bearing hydrogen atoms (C-3, C-5) would appear at relatively higher field within the aromatic region.

Methyl Carbon: The methyl carbon (CH₃) signal would appear at the highest field (most shielded), typically in the δ 15-25 ppm range. nih.govudel.edu For 2,4-dinitrotoluene (B133949), this carbon appears at δ 20.6 ppm. nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-NO₂ (C-2, C-6) | 145 - 155 | Strongly deshielded by attached nitro groups. |

| C-NHOH (C-4) | 140 - 150 | Deshielded, but less so than C-NO₂. |

| C-CH₃ (C-1) | 130 - 140 | Quaternary aromatic carbon. |

| C-H (C-3, C-5) | 115 - 130 | Aromatic carbons bonded to hydrogen. |

| CH₃ | 15 - 25 | Aliphatic carbon, most upfield signal. |

Two-Dimensional NMR (e.g., COSY, HMQC) for Complex Systems

For definitive structural assignment, especially in complex mixtures or for novel compounds, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. youtube.comyoutube.com In the COSY spectrum of 4-HADNT, a cross-peak would be expected between the signals of the two aromatic protons (H-3 and H-5), confirming their connectivity through the aromatic ring. No other correlations would be expected, as the methyl and hydroxylamino protons are not coupled to other protons. uvic.ca

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com An HMQC or HSQC spectrum of 4-HADNT would show:

A correlation between the methyl proton signal and the methyl carbon signal.

Correlations between each of the two aromatic proton signals (H-3, H-5) and their corresponding carbon signals (C-3, C-5). This information is crucial for unambiguously assigning the specific proton and carbon resonances in the molecule. emerypharma.com

Spectrophotometric and Electrochemical Detection Principles

Beyond mass spectrometry and NMR, other analytical principles can be applied to detect and quantify 4-HADNT.

Spectrophotometric Detection: Nitroaromatic compounds possess strong chromophores and are readily detectable by UV-visible spectrophotometry. The conjugated π-system of the dinitrotoluene ring, influenced by the nitro and hydroxylamino substituents, would be expected to produce a characteristic absorption spectrum. Related compounds like 2-nitrotoluene exhibit absorption maxima that can be used for detection. researchgate.net While a specific spectrum for 4-HADNT is not widely published, this method could serve as a rapid screening or quantification tool, especially when coupled with a separation technique like HPLC.

Electrochemical Detection: The functional groups of 4-HADNT are electrochemically active, making it a candidate for detection by methods like cyclic voltammetry (CV). nih.govrsc.org The two nitro groups can be electrochemically reduced, a property that is the basis for the electrochemical sensing of dinitrotoluene (DNT). acs.orgresearchgate.netumn.edu Furthermore, the hydroxylamine group is readily oxidized. rsc.org The electrochemical oxidation of hydroxylamine itself has been well-studied. rsc.org Therefore, a cyclic voltammogram of 4-HADNT would be expected to show characteristic peaks for both the reduction of the nitro groups and the oxidation of the hydroxylamino group, providing a highly sensitive and selective method for its detection.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The accurate quantification of this compound is critically dependent on robust and efficient sample preparation and extraction protocols. The inherent instability of this compound, particularly in aqueous solutions, presents a significant challenge for its isolation from complex environmental and biological matrices. oup.comnih.govresearchgate.net Factors such as temperature and the presence of dissolved oxygen can accelerate its degradation, necessitating carefully designed extraction strategies to ensure the integrity of the analyte prior to analysis. oup.comnih.govresearchgate.net Methodologies must be optimized to efficiently separate the target compound from interfering substances while minimizing analyte loss.

Protocols involving techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and chromatographic cleanup are commonly employed. The choice of solvent and sorbent material is crucial and is dictated by the physicochemical properties of the matrix and the target analyte.

Biological Matrices

The extraction of this compound from biological matrices, such as bacterial cultures where it is a known metabolite of 2,4,6-trinitrotoluene (TNT), requires methods that can handle complex aqueous media and effectively isolate this unstable intermediate. oup.comnih.gov

One established method for isolating this compound from bacterial culture fluid involves a multi-step process that begins with liquid-liquid extraction. The culture fluid is typically extracted with an organic solvent like dichloromethane. oup.comresearchgate.net This is followed by a cleanup and separation step using thin-layer chromatography (TLC), with dichloromethane serving as the developing solvent. oup.comnih.govresearchgate.net The spot corresponding to this compound is then physically collected and the compound is extracted into acetonitrile, a solvent in which it exhibits greater stability. oup.comresearchgate.net This protocol has been shown to yield high purity samples suitable for subsequent analysis. oup.comnih.govresearchgate.net For other biological fluids like blood serum, general methods for related nitroaromatic compounds involve extraction with methylene chloride, followed by a solvent exchange to acetonitrile. nih.gov

Table 1: Extraction Protocol for this compound from Bacterial Culture

| Step | Parameter | Description | Reference |

| 1. Initial Extraction | Matrix | Bacterial Culture Fluid (pH 7.0) | oup.com |

| Method | Liquid-Liquid Extraction | oup.com | |

| Solvent | Dichloromethane | oup.com | |

| Procedure | Culture fluid extracted twice with 50 mL dichloromethane. Extracts dried over anhydrous sodium sulfate and solvent removed by rotary evaporation. | oup.com | |

| 2. Isolation & Cleanup | Method | Thin-Layer Chromatography (TLC) | oup.comnih.govresearchgate.net |

| Developing Solvent | Dichloromethane | oup.comnih.govresearchgate.net | |

| 3. Final Extraction | Method | Extraction from TLC Plate | oup.comnih.govresearchgate.net |

| Solvent | Acetonitrile | oup.comnih.govresearchgate.net | |

| Outcome | Purity of approximately 98% | oup.comnih.govresearchgate.net |

Environmental Matrices

The analysis of this compound in environmental samples such as soil and water is essential for monitoring contamination and understanding its environmental fate. The extraction methods must be tailored to the specific characteristics of each matrix.

For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the preconcentration of nitroaromatic compounds. dtic.mil While specific protocols for this compound are not extensively detailed, methods developed for related nitroenergetic compounds provide a strong basis. These methods often utilize specialized sorbents, such as porous organosilicate materials, which have demonstrated effective recovery for compounds like TNT and dinitrotoluene (DNT) from various water sources, including groundwater and surface water. dtic.mildtic.mil The general SPE procedure involves conditioning the sorbent, loading the aqueous sample, washing away interferences, and finally eluting the target analytes with a small volume of an organic solvent. uoa.gr

For soil matrices, solvent extraction is the primary method for isolating TNT and its degradation products. Acetone is a commonly used solvent for this purpose. dtic.mil The general procedure involves mixing the soil sample with the solvent, followed by separation of the liquid extract for analysis. The efficiency of the extraction is a critical parameter that is evaluated to ensure quantitative recovery of the target compounds. dtic.mil

Table 2: General Extraction Approaches for Related Compounds in Environmental Matrices

| Matrix | Method | Solvent/Sorbent | Target Analytes | Reference |

| Water (Groundwater, Surface Water) | Solid-Phase Extraction (SPE) | Porous organosilicate material | Nitroenergetic compounds (TNT, RDX, DNT, NG) | dtic.mildtic.mil |

| Soil | Solvent Extraction | Acetone | TNT and its degradation products | dtic.mil |

| Soil | Solvent Extraction | Toluene | 4-ADNT (a metabolite of TNT) | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxylamino 2,6 Dinitrotoluene

Oxidative and Reductive Transformation Studies

The transformation of 4-HADNT is heavily influenced by the presence or absence of oxygen and the activity of various redox-active species. Both oxidative and reductive pathways play crucial roles in its degradation.

The environmental fate of 4-HADNT is significantly dictated by the presence of oxygen. Both aerobic and anaerobic conditions lead to distinct transformation products.

Under aerobic conditions , the transformation of 4-HADNT can proceed through several pathways. It can be oxidized to form 4-nitroso-2,6-dinitrotoluene (B15412913). ethz.ch Additionally, the reduction of another nitro group can occur, leading to the formation of diaminonitrotoluene isomers. For instance, in the presence of certain bacteria, 4-HADNT can be reduced to 2,4-diamino-6-nitrotoluene (B1208478) (2,4-DANT). nih.gov Studies have also shown that aerobic transformation can lead to the formation of azoxy compounds through the condensation of the hydroxylamino group with a nitroso group. oup.com

Anaerobic transformation of 4-HADNT primarily involves further reduction of its nitro groups. epa.govosti.govnih.gov In studies with anaerobic sludge and various bacterial cultures like Clostridium acetobutylicum, 4-HADNT is a transient intermediate in the reduction of TNT. oup.comepa.govosti.govnih.gov It is further reduced to compounds such as 2,4-dihydroxylamino-6-nitrotoluene. oup.comepa.govosti.gov This dihydroxylamino derivative can then be transformed into other products, including aminodinitrotoluenes. nih.gov In some anaerobic pathways, 4-HADNT is a precursor to the formation of 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT). nih.gov The rate and extent of these transformations can be influenced by the metabolic state of the microbial cultures involved. oup.com

The following table summarizes the key transformation products of 4-HADNT under aerobic and anaerobic conditions:

Interactive Table: Aerobic vs. Anaerobic Transformation Products of 4-Hydroxylamino-2,6-dinitrotoluene| Condition | Precursor | Key Transformation Product(s) |

| Aerobic | This compound | 4-Nitroso-2,6-dinitrotoluene |

| Aerobic | This compound | 2,4-Diamino-6-nitrotoluene |

| Aerobic | This compound & 2-Hydroxylamino-4,6-dinitrotoluene (B1238210) | 2,2',6,6'-Tetranitro-4,4'-azoxytoluene (B1197208) & 4,2',6,6'-Tetranitro-2,4'-azoxytoluene |

| Anaerobic | This compound | 2,4-Dihydroxylamino-6-nitrotoluene |

| Anaerobic | This compound | 4-Amino-2,6-dinitrotoluene |

Redox-active species are fundamental to the environmental degradation of 4-HADNT. In microbial systems, enzymes such as nitroreductases catalyze the reduction of the nitro groups of 4-HADNT and its precursors. nih.gov These enzymatic reactions are often dependent on electron donors like NADH or NADPH. nih.gov

Under anaerobic conditions, reduced electron carriers in microorganisms facilitate the stepwise reduction of the nitro groups, leading to the formation of hydroxylamino and subsequently amino derivatives. nih.govdss.go.th The redox potential of the environment plays a critical role in determining the final products.

In aerobic environments, reactive oxygen species (ROS) can contribute to the transformation of 4-HADNT. The oxidation of the hydroxylamino group is a key reaction. ethz.ch Furthermore, in some cases, the transformation process can involve acylation, where acetyl or formyl groups are added to the amino or hydroxylamino functionalities, forming more complex metabolites. nih.gov

Hydrolytic Stability and Pathways

This compound is known to be an unstable compound in aqueous solutions. researchgate.netnih.gov It can spontaneously break down over time, a process that is accelerated by heat and the presence of dissolved oxygen. researchgate.netnih.gov

Studies have shown that in distilled water, 4-HADNT can undergo abiotic transformation. oup.com One of the identified pathways for its spontaneous conversion in water is the formation of azoxy compounds. Specifically, 4-HADNT can react with its isomer, 2-hydroxylamino-4,6-dinitrotoluene, to form 4,2',6,6'-tetranitro-2,4'-azoxytoluene. It can also self-condense to form 2,2',6,6'-tetranitro-4,4'-azoxytoluene. oup.com This condensation reaction is a significant abiotic degradation pathway in aqueous environments.

The instability of 4-HADNT in water complicates the analysis of its biological transformation, as abiotic degradation can occur concurrently with microbial metabolism.

Photochemical Degradation Mechanisms

The photochemical degradation of nitroaromatic compounds, including dinitrotoluenes, has been a subject of study, although specific research on the direct and sensitized photolysis of 4-HADNT is less documented. However, insights can be drawn from studies on related dinitrotoluene compounds.

Direct photolysis involves the absorption of light by the molecule itself, leading to its degradation. Studies on 2,4-dinitrotoluene (B133949) (2,4-DNT) have shown that it undergoes direct photolysis in aqueous solutions, following pseudo-first-order kinetics. nih.gov The degradation rate is influenced by the wavelength of light. researchgate.net It is plausible that 4-HADNT, with its chromophoric nitro and hydroxylamino groups, would also be susceptible to direct photolysis upon absorption of UV or solar radiation.

Sensitized photodegradation occurs when other substances in the environment, known as sensitizers, absorb light and then transfer the energy to the target compound, leading to its degradation. For dinitrotoluenes, substances like humic acids, commonly found in natural waters, can act as sensitizers, accelerating the photolytic process. nih.gov The presence of salts, such as sodium chloride in seawater, has also been found to enhance the photolysis of 2,4-DNT. nih.gov

Advanced oxidation processes, such as the photo-Fenton reaction (using hydrogen peroxide and iron), have been shown to be highly effective in degrading 2,4-DNT. nih.gov These processes generate highly reactive hydroxyl radicals that can rapidly break down the aromatic ring. While not directly studying 4-HADNT, these findings suggest that sensitized photochemical processes could play a significant role in its environmental degradation.

Polymerization and Condensation Reactions (e.g., Azoxy Dimer Formation)

This compound is an unstable intermediate in the reduction of 2,6-dinitrotoluene (B127279) (2,6-DNT). Its reactivity is largely governed by the hydroxylamino group, which can undergo several transformation pathways, including condensation reactions to form dimers and further polymerization. A significant reaction pathway is the formation of azoxy dimers.

The mechanism for azoxy dimer formation from hydroxylamino-aromatic compounds typically involves an initial oxidation of the hydroxylamine (B1172632) to a nitroso-aromatic intermediate. This is followed by a condensation reaction between the nitroso intermediate and another molecule of the hydroxylamine. Specifically for 4-HADNT, the process is believed to proceed as follows:

Oxidation: The hydroxylamino group of 4-HADNT is oxidized to a nitroso group, forming 4-nitroso-2,6-dinitrotoluene. This step can be facilitated by various oxidizing agents present in the environment, including molecular oxygen.

Condensation: The newly formed 4-nitroso-2,6-dinitrotoluene then reacts with a molecule of this compound.

Dimerization: This condensation reaction leads to the formation of an azoxy dimer, 4,4'-dimethyl-3,3',5,5'-tetra-nitroazoxybenzene.

This reactivity is not unique to 4-HADNT. For instance, the 2-hydroxylamino derivative of a similar compound, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, readily converts into a 2,2'-azoxy dimer after aerial oxidation to the corresponding nitroso derivative nih.gov. This suggests a common reaction pathway for hydroxylamino-nitroaromatic compounds.

In addition to dimerization, 4-HADNT can participate in other condensation reactions. In biological systems, such as in the plant species Arabidopsis, hydroxylaminodinitrotoluenes can undergo conjugation with glucose to form O- and C-glucosidic bonds ebi.ac.uk. While this is a detoxification pathway in plants, it demonstrates the potential for the hydroxylamino group to react with other molecules to form larger, more complex structures.

| Reaction Type | Reactants | Key Intermediate | Primary Product |

| Azoxy Dimerization | This compound | 4-Nitroso-2,6-dinitrotoluene | 4,4'-dimethyl-3,3',5,5'-tetra-nitroazoxybenzene |

| Glucoside Conjugation | This compound, UDP-glucose | - | This compound-glucoside |

Adsorption and Interaction with Environmental Sorbents (e.g., Soil Organic Matter)

The fate of this compound in the environment is significantly influenced by its interaction with various sorbents, particularly soil and its components. The presence of functional groups on the 4-HADNT molecule, including the hydroxylamino and nitro groups, allows for various types of interactions with soil organic matter and mineral surfaces.

The primary mechanism for the strong binding of 4-HADNT and its derivatives to soil organic matter is likely through covalent bond formation. The hydroxylamino group, and more so its further reduction product, the amino group (forming 4-amino-2,6-dinitrotoluene), can react with functional groups within the humic and fulvic acid fractions of soil organic matter. These reactions can include:

Nucleophilic addition to quinone moieties present in humic substances.

Formation of imine linkages .

These covalent bonds result in the irreversible binding of the compound's residues to the soil matrix, a process often referred to as "bound residue" formation. This sequestration can reduce the bioavailability and mobility of the compound and its transformation products.

The interaction is also influenced by the physicochemical properties of the soil, such as pH and the presence of clay minerals. Clay surfaces can act as catalysts and also provide sites for adsorption through cation exchange and surface complexation.

| Sorbent | Interaction Type | Governing Factors | Significance |

| Soil Organic Matter (Humic/Fulvic Acids) | Covalent Bonding (e.g., nucleophilic addition, imine formation) | Organic carbon content, presence of quinone moieties | Formation of bound residues, reduced bioavailability |

| Clay Minerals | Adsorption, Catalysis | pH, Cation Exchange Capacity, Surface Area | Potential for abiotic degradation and immobilization |

Environmental Fate and Transport Dynamics of 4 Hydroxylamino 2,6 Dinitrotoluene

Occurrence and Persistence in Contaminated Environments

4-Hydroxylamino-2,6-dinitrotoluene is not a primary industrial product but rather appears in the environment as a transient product of the microbial transformation of TNT. nih.govnih.gov Its occurrence is therefore intrinsically linked to sites contaminated with TNT, such as military ammunition plants and training ranges. The persistence of 4-HADNT in the environment is relatively low due to its chemical instability. nih.govnih.gov

In soil and sediment environments, 4-HADNT is formed through the partial reduction of one of the nitro groups of TNT by various microorganisms. nih.gov Its presence has been detected in studies analyzing the biotransformation of TNT in soil. dtic.mil However, 4-HADNT is often a short-lived intermediate. nih.gov It can be further reduced to 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT) or can undergo abiotic transformations. nih.gov

The persistence of 4-HADNT in soil is influenced by several factors, including soil type, organic matter content, oxygen levels, and microbial activity. dtic.mil Sorption to soil particles can affect its mobility and bioavailability. The retention of dinitrotoluene (DNT) isomers, the parent compounds of HADNTs, is dependent on the chemistry and content of soil organic matter. epa.gov While specific sorption coefficients for 4-HADNT are not widely reported, the behavior of related nitroaromatic compounds suggests that interactions with soil organic matter play a key role in its sequestration. nih.govmdpi.com

Research has shown that under anaerobic conditions in marine sediment, DNTs are reduced to their corresponding diaminotoluenes, with monoamine derivatives as intermediates. researchgate.net This implies that 4-HADNT, as a precursor to the monoamine, would have a transient existence in such environments.

In aqueous systems, 4-HADNT is known to be unstable and can spontaneously convert into other compounds. nih.govnih.gov Studies have shown that in distilled water, the amount of 4-HADNT decreases over time under abiotic conditions, leading to the formation of precipitates. nih.gov These transformation products have been identified as azoxytoluenes, specifically 2,2',6,6'-tetranitro-4,4'-azoxytoluene (B1197208) (4,4'AZT). nih.gov The presence of dissolved oxygen and increased temperatures can accelerate the degradation of HADNTs in water. nih.gov

The moderate water solubility of parent DNT compounds suggests a potential for transport in groundwater and surface water. epa.govepa.gov Consequently, any 4-HADNT formed in contaminated soils could potentially migrate into aqueous systems. However, its inherent instability limits its long-distance transport in these systems. The half-life of DNTs in sunlit natural waters can be as short as 3-10 hours due to photolysis, a process that could also affect the persistence of its hydroxylamino derivatives. cdc.gov

Biotransformation in Diverse Environmental Microcosms

The formation and subsequent transformation of 4-HADNT are primarily driven by microbial activity. It is a key intermediate in the widely studied microbial degradation pathways of TNT.

Both bacteria and fungi are capable of transforming TNT, with 4-HADNT being a common intermediate.

Bacterial Transformation: Under aerobic conditions, some bacteria can partially reduce TNT to hydroxylamino derivatives. tandfonline.com For instance, Pseudomonas species have been shown to produce both 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2-HADNT) and 4-HADNT from TNT. nih.govnih.gov These hydroxylamino intermediates are then typically further reduced to the corresponding aminodinitrotoluenes (ADNTs). nih.gov

Under anaerobic conditions, the reduction of TNT often proceeds more completely. Clostridium species, for example, can reduce TNT to triaminotoluene, with hydroxylamino- and amino-dinitrotoluenes as sequential intermediates. nih.govdss.go.thosti.gov In these pathways, 4-HADNT is a transient species that is rapidly converted to 4-ADNT. nih.gov

The following table summarizes the key bacterial transformation products of TNT, highlighting the position of 4-HADNT in the pathway.

| Initial Compound | Intermediate(s) | Subsequent Product(s) | Microorganism Example | Conditions |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | This compound (4-HADNT) | 4-Amino-2,6-dinitrotoluene (4-ADNT) | Pseudomonas sp. | Aerobic |

| 2,4,6-Trinitrotoluene (TNT) | This compound (4-HADNT) | 4-Amino-2,6-dinitrotoluene (4-ADNT), 2,4-Diamino-6-nitrotoluene (B1208478) (2,4-DANT) | Clostridium acetobutylicum | Anaerobic |

Fungal Transformation: White-rot fungi, such as Phanerochaete chrysosporium, are also known to degrade TNT. nih.govnih.gov The initial steps in fungal degradation also involve the reduction of nitro groups, leading to the formation of a mixture of metabolites including 4-HADNT. nih.gov Under ligninolytic conditions, these intermediates are further transformed and can be mineralized to a certain extent. nih.gov However, the hydroxylaminodinitrotoluene products can sometimes inhibit the activity of key fungal enzymes like lignin peroxidase. nih.gov

The biotransformation of TNT by Phanerochaete chrysosporium has been shown to produce 4-HADNT, which is then successively transformed into other products, including 4-ADNT and acylated intermediates. nih.gov

Phytoremediation is being explored as a cost-effective technology for cleaning up TNT-contaminated soils. Plants can take up TNT and its degradation products, including the potential for uptake of 4-HADNT present in the soil solution. dtic.mildtic.mil Studies on the uptake of 2,4-dinitrotoluene (B133949) (a related compound) have shown that plants can absorb it through their roots and transport it to the shoots. nih.gov

Once inside the plant, nitroaromatic compounds undergo a three-phase detoxification process:

Phase I (Functionalization): This includes reduction of the nitro groups. It is plausible that TNT taken up by plants could be reduced to 4-HADNT within the plant tissues.

Phase II (Transformation): The functionalized compounds are conjugated with molecules like glucose or glutathione.

Phase III (Compartmentalization): The conjugated metabolites are transported and sequestered in vacuoles or bound to cell wall components. nih.gov

While direct studies on the uptake and metabolism of 4-HADNT are limited, research on TNT phytoremediation indicates that its metabolites are formed within the plants. The presence of aminodinitrotoluenes in plant tissues after TNT exposure suggests that hydroxylamino intermediates like 4-HADNT are likely formed transiently within the plant's metabolic pathways. dtic.mil

Bioavailability and Sequestration Research

The bioavailability of 4-HADNT in soil and sediment is a critical factor influencing its potential for microbial degradation, plant uptake, and transport. Bioavailability is largely controlled by sorption and desorption processes. mdpi.comnih.gov

As an intermediate in TNT degradation, the bioavailability of 4-HADNT is linked to that of its parent compound. Surfactants have been shown to increase the bioavailability of TNT in soil, leading to enhanced microbial degradation. tandfonline.com This suggests that factors increasing the desorption of TNT from soil particles would also lead to a higher concentration of its transformation products, including 4-HADNT, in the soil solution, thereby affecting their bioavailability.

Sequestration involves the binding of compounds to soil organic matter, which can reduce their bioavailability and mobility. nih.gov While specific data on the sequestration of 4-HADNT is scarce, the transformation products of TNT, particularly the amino derivatives, are known to bind covalently to soil organic matter. Given its reactive nature, it is plausible that 4-HADNT could also undergo reactions that lead to its sequestration in the soil matrix, although its short lifespan may limit the extent of this process.

Modeling of Environmental Transport and Transformation Processes of this compound

The environmental mobility and persistence of this compound, a key intermediate in the transformation of 2,4,6-trinitrotoluene (TNT), are critical factors in assessing its potential impact on ecosystems. Mathematical models are essential tools for predicting the fate and transport of this compound in soil and water systems. These models integrate various physical, chemical, and biological processes to simulate its behavior under different environmental conditions.

The transport and transformation of this compound in the environment are governed by a combination of advection, dispersion, sorption, and degradation processes. Advection refers to the bulk movement of the compound with the flow of water, while dispersion describes its spreading due to variations in flow velocity. Sorption to soil particles can significantly retard its movement, and degradation processes, both biotic and abiotic, determine its persistence.

Conceptual models for the environmental fate of this compound often depict a series of interconnected compartments, such as soil, porewater, and groundwater. The movement and transformation of the compound between these compartments are described by a set of mathematical equations.

Key Transport and Transformation Processes:

Advection-Dispersion: The movement of this compound in soil and groundwater is primarily described by the advection-dispersion equation. This equation accounts for the transport of the solute due to the bulk flow of water and the spreading of the solute plume.

Sorption: The partitioning of this compound between the aqueous phase and soil solids is a crucial process affecting its mobility. Studies have shown that the degradation products of TNT, including hydroxylamino- and amino-dinitrotoluenes, tend to be less mobile than the parent compound due to stronger sorption to soil components, particularly clay minerals wikipedia.org. The sorption process is often modeled using equilibrium isotherms, such as the Freundlich or Langmuir models.

Biotransformation: Microbial activity plays a significant role in the transformation of this compound. It is a known intermediate in the microbial reduction of TNT under both aerobic and anaerobic conditions nih.gov. The kinetics of these transformations can be described by various models, including first-order decay or more complex Monod-type kinetics, which account for microbial growth.

Abiotic Transformation: this compound is known to be chemically reactive and can undergo abiotic transformations. For instance, it can spontaneously convert to more stable azoxy compounds in aqueous solutions nih.gov. The rates of these reactions are influenced by environmental factors such as pH and redox potential.

Modeling Parameters and Research Findings

Quantitative modeling of the environmental fate of this compound requires specific parameters that are often determined through laboratory and field experiments. While specific data for this compound are scarce, research on TNT and its other transformation products provides valuable insights.

Table 1: Key Parameters for Modeling the Environmental Transport and Transformation of this compound

| Parameter | Symbol | Description | Typical Range of Values for Related Compounds |

| Transport Parameters | |||

| Distribution Coefficient | K_d | Ratio of the concentration of the compound sorbed to soil to the concentration in the aqueous phase at equilibrium. | 2.7 - 11 L/kg (for TNT) wikipedia.org |

| Organic Carbon-Water Partition Coefficient | K_oc | A measure of the tendency of a chemical to be adsorbed by soil or sediment, normalized to the organic carbon content. | Varies with soil type |

| Hydrodynamic Dispersion Coefficient | D | A parameter that quantifies the spreading of a solute in a porous medium due to mechanical mixing and molecular diffusion. | Site-specific |

| Transformation Parameters | |||

| First-Order Degradation Rate Constant | k | A parameter that describes the rate of degradation as being proportional to the concentration of the compound. | Varies with environmental conditions |

| Monod Kinetic Parameters | µ_max, K_s | Parameters describing microbial growth kinetics, where µ_max is the maximum specific growth rate and K_s is the half-saturation constant. | Varies with microbial population and substrate |

| Abiotic Transformation Rate Constant | k_abiotic | A parameter describing the rate of chemical transformation independent of microbial activity. | Dependent on pH, temperature, and redox potential |

Research Findings:

Detailed research on the environmental fate of this compound has revealed several key findings that are crucial for the development and parameterization of transport and transformation models:

Formation and Instability: this compound is a transient intermediate in the reduction of TNT. Its instability can lead to the formation of dimeric condensation products like azoxytoluenes, which are more persistent in the environment nih.gov.

Sorption Behavior: The mobility of TNT transformation products, including hydroxylamino-dinitrotoluenes, is generally lower than that of TNT itself. This is attributed to stronger interactions with soil components, particularly clay minerals wikipedia.org. The specific adsorption mechanisms can involve hydrogen bonding and other interactions with soil organic matter and mineral surfaces.

Influence of Environmental Factors: The rates of both biotic and abiotic transformation of this compound are highly dependent on environmental conditions. Factors such as soil moisture, organic matter content, temperature, oxygen levels, and pH can significantly influence its persistence and fate dtic.mil. For instance, anaerobic conditions generally enhance the transformation of TNT and its nitro-intermediates.

Table 2: Illustrative Transformation Pathways and Products of this compound

| Transformation Pathway | Key Reactants | Major Products | Influencing Factors |

| Biotic Reduction | This compound, Microorganisms | 4-Amino-2,6-dinitrotoluene, 2,4-Diamino-6-nitrotoluene | Redox potential, Availability of electron donors, Microbial community composition |

| Abiotic Condensation | Two molecules of this compound | 4,4',6,6'-Tetranitro-2,2'-azoxytoluene | pH, Temperature, Presence of catalysts |

| Further Reduction | 4-Amino-2,6-dinitrotoluene | 2,4-Diamino-6-nitrotoluene | Anaerobic conditions, Specific microbial populations |

The development of accurate and robust models for the environmental transport and transformation of this compound is an ongoing area of research. A deeper understanding of its reaction kinetics and sorption behavior under a wider range of environmental conditions is necessary to improve the predictive capabilities of these models and to better assess the long-term environmental risks associated with TNT contamination.

Mechanistic Investigations of 4 Hydroxylamino 2,6 Dinitrotoluene Biological Interactions Non Clinical Focus

Molecular Recognition and Binding Studies with Biological Macromolecules

The biological activity of 4-hydroxylamino-2,6-dinitrotoluene, a key metabolite of the explosive 2,4,6-trinitrotoluene (B92697) (TNT) and the industrial chemical 2,6-dinitrotoluene (B127279) (2,6-DNT), is intrinsically linked to its ability to interact with essential biological macromolecules. nih.govebi.ac.uk These interactions are foundational to its subsequent cellular effects.

The reduction of nitroaromatic compounds like 2,6-DNT produces highly reactive intermediates, including nitroso and hydroxylamino derivatives such as this compound. nih.gov These electrophilic species have the capacity to form covalent bonds with a variety of biomolecules, including proteins. nih.gov This binding can lead to the formation of protein adducts, potentially altering protein structure and function, which is a recognized mechanism of cellular damage. nih.gov While the precise interactions with specific enzyme active sites are not extensively detailed in the literature for this specific metabolite, the involvement of cytochrome P450-containing monooxygenases and nitroreductases in its formation and further metabolism suggests that interactions within the active sites of these enzymes are a critical component of its biological processing. dtic.milplos.org

The genotoxicity of dinitrotoluenes is strongly associated with the metabolic activation to hydroxylamino intermediates, which can then interact with nucleic acids. nih.gov In vitro studies and in vivo experiments with the parent compound, 2,6-DNT, have demonstrated its ability to induce DNA adduct formation in hepatic tissue. nih.gov

Specifically, administration of 2,6-DNT to Fischer-344 rats resulted in the detection of four distinct DNA adducts. nih.govepa.gov The formation of these adducts is a critical step in the initiation of carcinogenesis. The principle of this interaction involves the covalent binding of the reactive metabolite to nucleotide bases, primarily at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). This binding can distort the DNA helix, leading to errors during DNA replication and transcription. Although studies focus on the parent dinitrotoluenes, the hydroxylamino-derivative is the proximate reactant responsible for forming these adducts. nih.gov The persistence of these adducts over time is a significant factor in the long-term toxicological outcomes. nih.gov

Table 1: DNA Adduct Formation by 2,6-Dinitrotoluene in Rat Liver

| Parameter | Finding | Source |

|---|---|---|

| Number of Adducts | Four distinct adducts were detected. | nih.govepa.gov |

| Total Adduct Yield | 13.5 adducted nucleotides per 10^7 nucleotides. | epa.gov |

Cellular Uptake and Intracellular Localization Research (In Vitro Cell Line Studies)

The ability of this compound to exert intracellular effects necessitates its transport across the cell membrane. While direct studies on the uptake of this specific metabolite are limited, research on related compounds provides insight into the likely mechanisms. In vitro cytotoxicity studies on human cell lines, such as breast cancer (MCF-7) and lung fibroblast (MRC-5) cells, using the parent compound 2,6-DNT, demonstrate that the compound or its metabolites must enter the cells to cause toxic effects. nih.govresearchgate.net

In plant systems, which have been studied for phytoremediation of TNT, metabolites are known to be taken up and subsequently compartmentalized. Research shows that TNT metabolites can be conjugated and then sequestered into vacuoles and bound to cell wall components, representing a form of detoxification and localization away from sensitive cellular machinery. dtic.mil This principle of sequestering xenobiotic metabolites is a common cellular strategy, though the specific organelles involved may differ between plant and mammalian cells.

Enzymatic Biotransformation and Detoxification Pathways (Microbial/Cellular Level)

This compound is a central intermediate in the metabolism of TNT and 2,6-DNT by both microorganisms and plants. nih.gov Its subsequent biotransformation is a critical step in the detoxification process.

At the microbial level, bacteria such as Pseudomonas sp. are known to reduce TNT to form both 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2-HADNT) and this compound (4-HADNT). nih.gov Further enzymatic action in microbes can lead to the complete reduction of the nitro groups to amino groups, forming less toxic diaminonitrotoluenes. dtic.mil This reductive pathway is a key detoxification strategy. dtic.mil

In plant cells, particularly in the model organism Arabidopsis thaliana, a primary detoxification pathway for this compound involves conjugation. ebi.ac.uk Specific enzymes called uridine (B1682114) diphosphate (B83284) (UDP) glycosyltransferases (UGTs) catalyze the attachment of glucose to the hydroxylamino metabolite. ebi.ac.uk This process, known as glycosylation, results in the formation of both O- and C-linked glucosides, such as this compound-O-glucoside and this compound-3C-β-D-glucoside. ebi.ac.ukuni.lu This conjugation increases the water solubility of the compound, facilitating its transport and sequestration. nih.gov

Table 2: Key Enzymes and Products in the Biotransformation of this compound

| Organism/System | Enzyme Class | Specific Enzymes (Examples) | Transformation Product(s) | Source |

|---|---|---|---|---|

| Arabidopsis thaliana | UDP Glycosyltransferases (UGTs) | UGT 743B4, UGT 73C1 | O- and C-glucoside conjugates | ebi.ac.uk |

| Bacteria (Pseudomonas sp.) | Nitroreductases | Not specified | Amino-dinitrotoluenes | dtic.milnih.gov |

Redox Cycling and Reactive Oxygen Species Generation Mechanisms (Cellular/Biochemical)

The chemical structure of this compound predisposes it to participate in redox cycling, a process that can lead to the generation of harmful reactive oxygen species (ROS). The hydroxylamino group can be oxidized back to a nitroso group, and this reaction can be coupled with the reduction of molecular oxygen to produce superoxide (B77818) radicals (O₂⁻). This cycle can repeat, creating a futile loop that consumes cellular reducing equivalents (like NADH or NADPH) and generates a continuous flux of ROS.

Genetic and Genomic Responses at the Molecular Level (e.g., gene expression changes in microbes or cell lines)

Exposure of biological systems to this compound or its parent compounds triggers significant changes in gene expression as the cell attempts to mitigate toxicity and repair damage.

In Microbes: In Escherichia coli, a bioreporter system was developed based on the induction of the yqjF gene promoter, which was found to be responsive not to 2,4-DNT directly, but to one of its downstream metabolites, demonstrating a specific genetic response to these compounds. nih.gov

In Plants: Microarray analysis in Arabidopsis thaliana exposed to TNT identified several UGT genes that were upregulated. ebi.ac.uk The subsequent overexpression of two of these genes, 74B4 and 73C1, resulted in increased production of detoxifying conjugates and enhanced tolerance to the compound, directly linking a specific genomic response to a functional outcome. ebi.ac.uk

In Mammalian Systems: In vivo studies with rats exposed to dinitrotoluenes revealed broad changes in the gene expression profiles of the liver. plos.orgresearchgate.net Common regulated pathways included the NRF2-mediated oxidative stress response, which is a primary defense against chemical-induced oxidative stress. Additionally, genes involved in xenobiotic metabolism, such as those for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), were significantly upregulated. plos.org These genomic responses highlight the activation of cellular defense and detoxification pathways at the molecular level. plos.orgresearchgate.net Furthermore, the established genotoxicity of 2,6-DNT, which causes DNA damage and chromosomal aberrations, inherently triggers DNA repair pathways and cell cycle checkpoints. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 4-HADNT |

| 2,4,6-Trinitrotoluene | TNT |

| 2,6-Dinitrotoluene | 2,6-DNT |

| 2,4-Dinitrotoluene (B133949) | 2,4-DNT |

| 2-Hydroxylamino-4,6-dinitrotoluene | 2-HADNT |

| 4-Amino-2,6-dinitrotoluene (B94180) | 4-ADNT |

| 2-Amino-4,6-dinitrotoluene (B165273) | 2-ADNT |

| This compound-O-glucoside | |

| This compound-3C-β-D-glucoside | |

| Superoxide | O₂⁻ |

| NADH | Nicotinamide adenine dinucleotide (reduced) |

Theoretical and Computational Chemistry Approaches to 4 Hydroxylamino 2,6 Dinitrotoluene

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of electron distribution and energy levels within a molecule. These calculations are crucial for predicting a molecule's inherent reactivity and physical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for studying the relationship between a molecule's structure and its chemical reactivity. In the context of 4-HADNT, DFT calculations can be used to determine various reactivity descriptors that predict how the molecule will behave in chemical reactions.

Key reactivity descriptors that can be calculated using DFT include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. A larger hardness value suggests greater stability. researchgate.net

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are derived from the energies of the frontier molecular orbitals. For 4-HADNT, the presence of electron-withdrawing nitro (-NO₂) groups and the electron-donating hydroxylamino (-NHOH) group creates a complex electronic environment. DFT studies can precisely map the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical attack.

| Descriptor | Symbol | Formula | Typical Value (eV) | Interpretation for Reactivity |

|---|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.5 | Indicates the molecule's general reactivity and tendency to exchange electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 | A moderate value suggests significant stability but susceptibility to reaction under certain conditions. |

| Global Softness | S | 1 / (2η) | 0.25 | Indicates the molecule is moderately polarizable. |

| Electrophilicity Index | ω | μ² / (2η) | 5.06 | A high value, driven by the nitro groups, indicates a strong capability to act as an electrophile. |